molecular formula C10H14S B12548429 2,4-Diethylbenzenethiol CAS No. 672290-93-6

2,4-Diethylbenzenethiol

Cat. No.: B12548429
CAS No.: 672290-93-6
M. Wt: 166.29 g/mol
InChI Key: HSSCWQMHHMQPRM-UHFFFAOYSA-N
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Description

2,4-Diethylbenzenethiol is an organic compound belonging to the class of aromatic thiols. It is characterized by the presence of two ethyl groups attached to the benzene ring at the 2 and 4 positions, along with a thiol group (-SH) attached to the benzene ring. This compound is known for its distinct sulfurous odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diethylbenzenethiol typically involves the alkylation of benzene with ethyl halides in the presence of a catalyst, followed by thiolation. The reaction conditions often include:

    Catalysts: Aluminum chloride (AlCl3) or ferric chloride (FeCl3)

    Solvents: Anhydrous conditions using solvents like dichloromethane or chloroform

    Temperature: Controlled temperatures ranging from 0°C to 50°C

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process includes:

    Raw Materials: Benzene, ethyl halides, and hydrogen sulfide

    Reaction Conditions: High-pressure reactors with temperature control

    Purification: Distillation and recrystallization to obtain pure this compound

Chemical Reactions Analysis

Types of Reactions: 2,4-Diethylbenzenethiol undergoes various chemical reactions, including:

    Oxidation: Converts the thiol group to a sulfonic acid group using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the thiol group to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions where the ethyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nitrating agents

Major Products Formed:

    Oxidation Products: 2,4-Diethylbenzenesulfonic acid

    Reduction Products: 2,4-Diethylbenzenesulfide

    Substitution Products: Various substituted benzene derivatives

Scientific Research Applications

2,4-Diethylbenzenethiol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial properties and interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 2,4-Diethylbenzenethiol involves its interaction with various molecular targets and pathways:

    Molecular Targets: Thiol groups in proteins and enzymes, leading to potential modulation of their activity.

    Pathways Involved: Oxidative stress pathways, where the thiol group can undergo redox reactions, affecting cellular redox balance.

Comparison with Similar Compounds

2,4-Diethylbenzenethiol can be compared with other similar compounds such as:

    2,4-Dimethylbenzenethiol: Similar structure but with methyl groups instead of ethyl groups, leading to different reactivity and applications.

    2,4-Diethylphenol: Similar ethyl substitution but with a hydroxyl group instead of a thiol group, resulting in different chemical properties and uses.

Properties

CAS No.

672290-93-6

Molecular Formula

C10H14S

Molecular Weight

166.29 g/mol

IUPAC Name

2,4-diethylbenzenethiol

InChI

InChI=1S/C10H14S/c1-3-8-5-6-10(11)9(4-2)7-8/h5-7,11H,3-4H2,1-2H3

InChI Key

HSSCWQMHHMQPRM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)S)CC

Origin of Product

United States

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